molecular formula C7H8ClN3O B1359262 N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide CAS No. 633328-96-8

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Cat. No.: B1359262
CAS No.: 633328-96-8
M. Wt: 185.61 g/mol
InChI Key: KLBPXZVPNCUHGO-UHFFFAOYSA-N
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Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPXZVPNCUHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630228
Record name N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-96-8
Record name N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.36 g of 2-chloro-4-methylpyrimidin-5-ylamine was dissolved in 20 mL of dichloromethane, and under stirring on ice, 1.53 mL of pyridine, 2.7 mL of acetic anhydride and 1.16 g of 4-dimethylaminopyridine were added. After stirring at room temperature for 1 hour, water was added, extracted with ethyl acetate, and the resultant organic layer was washed with saturated brine and dried over magnesium sulfate. After evaporating the solvent, the residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1), to afford 178 mg of the title compound as a brown oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-methylpyrimidin-5-amine (10 g, 68.26 mmol, 1.00 equiv, 98%) and acetic anhydride (14.3 g, 137.27 mmol, 2.01 equiv, 98%) in acetic acid (50 mL) was stirred at room temperature for 2 h. The resulting mixture was concentrated under vacuum to give 11 g (82%) of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide as an off-white solid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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